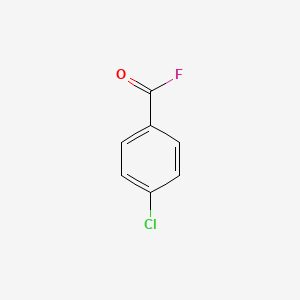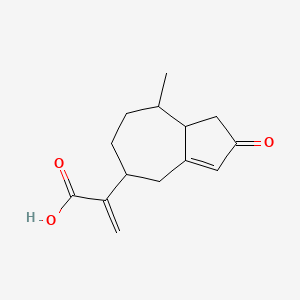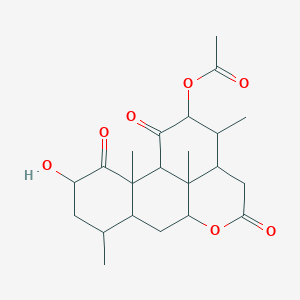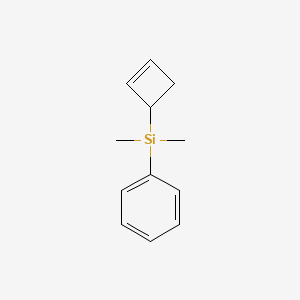
Benzoyl fluoride, 4-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoyl fluoride, 4-chloro-: is an organic compound with the molecular formula C7H4ClFO . It is a derivative of benzoyl fluoride where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidative Dearomatization: One method involves the oxidative dearomatization of phenols to form 2,5-cyclohexadienones, which then react with difluoromethyl 2-pyridyl sulfone under basic conditions to give gem-difluoroolefins.
Halogen Exchange: Another method involves the reaction of 4-chloro-benzoyl chloride with potassium fluoride in tetramethylene sulfone at high temperatures (200-220°C).
Industrial Production Methods: Industrial production methods typically involve large-scale halogen exchange reactions, where 4-chloro-benzoyl chloride is reacted with fluoride sources under controlled conditions to produce benzoyl fluoride, 4-chloro-.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzoyl fluoride, 4-chloro- undergoes nucleophilic substitution reactions, particularly at the benzylic position.
Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as N-bromosuccinimide (NBS) are used for free radical bromination.
Friedel-Crafts Acylation: Aluminum chloride (AlCl3) is commonly used as a catalyst in these reactions.
Major Products:
Substitution Reactions: Products include various substituted benzoyl fluorides depending on the nucleophile used.
Friedel-Crafts Acylation: Products are typically acylated aromatic compounds.
Scientific Research Applications
Chemistry:
- Used as a mild fluorinating agent in organic synthesis .
- Employed in the synthesis of fluorinated compounds, which are valuable in various chemical processes .
Biology and Medicine:
- Fluorinated compounds, including benzoyl fluoride derivatives, are used in pharmaceuticals for their enhanced stability and bioavailability .
Industry:
Mechanism of Action
Mechanism:
- The compound exerts its effects through electrophilic aromatic substitution mechanisms, particularly in Friedel-Crafts acylation reactions .
- The chlorine and fluorine atoms on the benzene ring influence the reactivity and stability of the compound, making it a versatile intermediate in various chemical reactions.
Molecular Targets and Pathways:
- Targets include aromatic compounds that undergo substitution or acylation reactions.
- Pathways involve the formation of carbocations and subsequent substitution or addition reactions .
Comparison with Similar Compounds
Benzoyl chloride, 4-fluoro-: Similar in structure but with a fluorine atom instead of chlorine.
4-Fluorobenzoyl chloride: Another derivative with fluorine substitution.
Uniqueness:
Properties
CAS No. |
456-21-3 |
|---|---|
Molecular Formula |
C7H4ClFO |
Molecular Weight |
158.56 g/mol |
IUPAC Name |
4-chlorobenzoyl fluoride |
InChI |
InChI=1S/C7H4ClFO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H |
InChI Key |
XUPDMYDJDICHJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Phenyl-4,6-bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl] pyrimidine](/img/structure/B12095440.png)

![S-[1-Carbamoyl-2-(4-iodo-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12095451.png)


![2-{[(Tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoicacid](/img/structure/B12095470.png)






